molecular formula C16H13F3N2O3S B2693418 N-(2-Methoxyphenyl)-1,3-benzothiazol-2-amine;2,2,2-trifluoroacetic acid CAS No. 2418679-01-1

N-(2-Methoxyphenyl)-1,3-benzothiazol-2-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2693418
CAS No.: 2418679-01-1
M. Wt: 370.35
InChI Key: XRFLIZCRCZVZLU-UHFFFAOYSA-N
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Description

“N-(2-Methoxyphenyl)-1,3-benzothiazol-2-amine;2,2,2-trifluoroacetic acid” is a complex organic compound. It contains a benzothiazol-2-amine group, which is a common structure in many organic compounds and can have various biological activities . The compound also contains a 2-methoxyphenyl group, which is a phenol derivative and can contribute to the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzothiazole and phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzothiazole and phenyl rings in the compound could potentially undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(2-Methoxyphenyl)-1,3-benzothiazol-2-amine and related compounds demonstrate significant utility in the synthesis of novel chemical entities. For instance, research has shown the preparation of indole-benzimidazole derivatives through condensation reactions, highlighting the compound's role in creating complex molecular structures with potential pharmacological applications (Wang et al., 2016). Moreover, the compound has been used as a building block in Julia olefination, facilitating the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing its versatility in organic synthesis (Ghosh et al., 2009).

Biological and Pharmacological Activities

N-(2-Methoxyphenyl)-1,3-benzothiazol-2-amine derivatives exhibit a range of biological activities, including anticonvulsant, neuroprotective, urease enzyme inhibition, and nitric oxide scavenging effects. For example, certain amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, identifying compounds with significant median effective doses and promising neuroprotective activity by lowering levels of specific biomarkers (Hassan et al., 2012). Similarly, 2-amino-6-arylbenzothiazoles have been synthesized and found to have potent urease enzyme inhibition and nitric oxide scavenging activities, highlighting the therapeutic potential of these compounds (Gull et al., 2013).

Material Science Applications

In the field of material science, N-(2-Methoxyphenyl)-1,3-benzothiazol-2-amine derivatives have been explored for their potential in creating advanced materials. For instance, the synthesis of star-shaped single-polymer systems with simultaneous RGB emission demonstrates the application of benzothiazole derivatives in developing novel electroluminescent materials capable of emitting saturated white light, which is crucial for lighting and display technologies (Liu et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. Without specific studies or data on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Based on a similar compound, 2-Methoxy-4-methylphenol, it could be harmful if swallowed, cause skin and eye irritation, and be harmful to aquatic life .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or industry .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS.C2HF3O2/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14;3-2(4,5)1(6)7/h2-9H,1H3,(H,15,16);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFLIZCRCZVZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3S2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418679-01-1
Record name N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine; trifluoroacetic acid
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